Uracil-13C,15N2

LC-MS/MS Bioanalysis Dihydropyrimidine Dehydrogenase (DPD) Phenotyping

Choose Uracil-13C,15N2 for unparalleled LC-MS quantification accuracy. Its ¹³C/¹⁵N labeling ensures perfect co-elution and eliminates deuterium exchange variability, making it the definitive internal standard for clinical DPD phenotyping and metabolomics. This +3 Da mass shift is resolved on standard triple quadrupole MS, providing robust matrix effect correction where generic standards fail.

Molecular Formula C4H4N2O2
Molecular Weight 115.07 g/mol
CAS No. 181517-11-3
Cat. No. B019470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-13C,15N2
CAS181517-11-3
Synonyms2,4(1H,3H)-Pyrimidinedione-13C,15N2;  2,4-Dihydroxypyrimidine-13C,15N2;  2,4-Dioxopyrimidine-13C,15N2;  2,4-Pyrimidinediol-13C,15N2;  2,4-Pyrimidinedione-13C,15N2;  4-Hydroxyuracil-13C,15N2;  Hybar X-13C,15N2; 
Molecular FormulaC4H4N2O2
Molecular Weight115.07 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1
InChIKeyISAKRJDGNUQOIC-VMGGCIAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-13C,15N2 (CAS 181517-11-3) - Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


Uracil-13C,15N2 is a stable isotope-labeled analog of the endogenous pyrimidine nucleobase uracil, incorporating one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) atoms . It serves as a specialized internal standard (IS) for the accurate quantification of unlabeled uracil in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound, with a molecular formula of C₃[¹³C]H₄[¹⁵N]₂O₂ and a molecular weight of 115.1 g/mol, exhibits near-identical physicochemical behavior to native uracil while being easily distinguishable by mass spectrometry due to its +3 Da mass shift .

Why Uracil-13C,15N2 is Not Interchangeable with Other Uracil Internal Standards


In quantitative LC-MS/MS, the choice of internal standard profoundly impacts analytical accuracy. Uracil-13C,15N2 is not a generic substitute for other isotopically labeled uracil analogs. ¹³C/¹⁵N-labeled compounds are widely preferred over deuterated (²H) standards because they are not susceptible to hydrogen-deuterium exchange, which can lead to inconsistent quantification, and they co-elute more closely with the analyte, minimizing matrix effect discrepancies [1]. Within the class of ¹³C/¹⁵N-labeled uracils, the specific isotope substitution pattern (e.g., Uracil-13C,15N₂ vs. Uracil-15N₂ vs. Uracil-13C₄,15N₂) determines the mass shift and the feasibility of multiplexed or high-resolution structural studies, making direct interchange problematic [2].

Uracil-13C,15N2: Direct Comparative Performance Data for Procurement Decisions


Superior Quantification Accuracy in Human Plasma Compared to Unlabeled Surrogate Analytes

A head-to-head method comparison study for uracil quantification in human plasma demonstrated that using Uracil-13C,15N2 as an internal standard yields excellent inter-assay accuracy (bias within ±2.8%) and precision (≤12.4% CV) [1]. This performance is significantly more reliable than methods relying on a surrogate analyte or external calibration, which cannot correct for matrix-induced ionization suppression common in plasma [2].

LC-MS/MS Bioanalysis Dihydropyrimidine Dehydrogenase (DPD) Phenotyping

Enhanced Structural Resolution in Solid-State NMR via ¹³C-¹⁵N Dipolar Coupling

Solid-state NMR studies reveal that the 2-¹³C,¹⁵N₂ isotope labeling pattern enables the direct measurement of ¹⁵N-¹³C dipolar couplings via REDOR experiments, which is impossible with ¹⁵N₂-only labeling [1]. This allows for the precise determination of chemical shift tensor orientations within the molecular frame [2].

Solid-State NMR Chemical Shift Tensor REDOR Spectroscopy

Superior Isotopic Enrichment Compared to Typical ¹⁵N-Only Labeled Uracil

Vendor specifications indicate that Uracil-13C,15N₂ is typically supplied with a minimum isotopic enrichment of 99% for ¹³C and 98% for ¹⁵N [1]. This level of enrichment is higher than the minimum specification often cited for the ¹⁵N₂-only analog, which is frequently listed at 98 atom% ¹⁵N without a ¹³C component [2].

Isotopic Purity Quantitative Accuracy Procurement Specification

Mass Shift Compatibility with Common MS Platforms for Quantitative Workflows

The +3 Da mass shift (m/z 115.1 vs. 112.1 for unlabeled uracil) of Uracil-13C,15N₂ provides a distinct isotopic signature for MS quantification [1]. While Uracil-13C₄,15N₂ offers a larger +6 Da shift, the +3 Da shift is often preferred as it reduces the risk of isotopic cross-talk from naturally abundant ¹³C in the analyte and simplifies spectral interpretation in complex matrices .

LC-MS/MS Method Development Isotope Dilution

Optimal Applications of Uracil-13C,15N2 in Clinical and Structural Biology Research


Clinical Diagnostic Assays for DPD Phenotyping and 5-FU Toxicity Risk Assessment

Uracil-13C,15N2 is the gold-standard internal standard for quantifying endogenous uracil in patient plasma as a phenotypic biomarker for dihydropyrimidine dehydrogenase (DPD) activity. The validated UPLC-MS/MS method using this compound achieves the precision (≤12.4% CV) and accuracy (±2.8% bias) required for reliable patient stratification into normal, reduced, or absent DPD activity categories, directly guiding safe 5-fluorouracil (5-FU) or capecitabine dosing [1].

Advanced Solid-State NMR Structural Determination of Nucleic Acid Components

The dual ¹³C,¹⁵N labeling of this uracil is uniquely suited for advanced solid-state NMR experiments like REDOR and TEDOR. It enables the precise measurement of internuclear distances and the determination of ¹⁵N chemical shift tensor orientations, which are critical parameters for understanding the electronic structure and conformational dynamics of uracil within RNA polymers or in solid-state formulations [2].

Isotope Dilution Mass Spectrometry for Absolute Quantification of Uracil in Metabolomics

For metabolomics studies requiring absolute quantification of uracil in cell extracts or biofluids, Uracil-13C,15N2 provides a robust isotope dilution mass spectrometry (IDMS) solution. Its +3 Da mass shift is easily resolved on standard triple quadrupole instruments, and the ¹³C/¹⁵N labels ensure it co-elutes perfectly with the analyte, effectively normalizing for matrix effects and instrumental variation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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